1,2,3-Triphenylaziridine

Stereoselective synthesis 1,3-Dipolar cycloaddition Azomethine ylide chemistry

1,2,3-Triphenylaziridine (CAS 34310-77-5) is a triaryl-substituted three-membered N-heterocycle with the molecular formula C₂₀H₁₇N and a molecular weight of 271.36 g/mol. The compound exists as chromatographically separable cis and trans stereoisomers that undergo thermal equilibration at elevated temperatures.

Molecular Formula C20H17N
Molecular Weight 271.4 g/mol
CAS No. 34310-77-5
Cat. No. B189207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triphenylaziridine
CAS34310-77-5
Molecular FormulaC20H17N
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H
InChIKeyBHAJUXABDQWRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triphenylaziridine (CAS 34310-77-5): Core Properties and Procurement Identity


1,2,3-Triphenylaziridine (CAS 34310-77-5) is a triaryl-substituted three-membered N-heterocycle with the molecular formula C₂₀H₁₇N and a molecular weight of 271.36 g/mol . The compound exists as chromatographically separable cis and trans stereoisomers that undergo thermal equilibration at elevated temperatures [1]. Its strained aziridine ring (~60° bond angle) undergoes thermal conrotatory ring-opening to generate azomethine ylides, making it a historically significant precursor for 1,3-dipolar cycloaddition chemistry [2]. Unlike N-alkyl aziridines, the N-phenyl substitution and 2,3-diphenyl arrangement confer distinct electronic and steric properties that quantitatively alter reaction pathways, stereochemical outcomes, and photochemical behavior [3].

Why 1,2,3-Triphenylaziridine Cannot Be Substituted by Generic Aziridine Analogs


Generic substitution of 1,2,3-triphenylaziridine with N-alkyl- or less-substituted aziridine analogs fails because the three phenyl groups fundamentally alter the electronic landscape of the ring-opening transition state and the stability of the resulting azomethine ylide intermediates [1]. Direct computational comparison with 1-methyl-2,3-diphenylaziridine demonstrates that replacing the N-phenyl group with N-methyl shifts the thermal ring-opening pathway and changes the stereochemical fidelity of subsequent cycloadditions [2]. Photochemically, the N-phenyl group enables a unique alcoholytic cleavage pathway producing benzaldehyde acetals, a reactivity manifold entirely absent in N-alkyl aziridines [3]. Furthermore, the cis/trans stereochemistry of 1,2,3-triphenylaziridine directly dictates the stereochemical outcome of cycloaddition products via conrotatory ring-opening, meaning stereochemically undefined or mixed batches yield irreproducible results [4].

1,2,3-Triphenylaziridine: Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Fidelity in Cycloaddition: 1,2,3-Triphenylaziridine vs. 1-Methyl-2,3-diphenylaziridine

In the thermal reaction with dimethyl dicyanofumarate, cis-1,2,3-triphenylaziridine (cis-1b) produces exclusively a single stereoisomeric pyrrolidine-3,4-dicarboxylate (product 10), consistent with a fully concerted, orbital-symmetry-controlled pathway. In stark contrast, the N-methyl analog cis-1-methyl-2,3-diphenylaziridine (cis-1a) yields a mixture of two stereoisomeric pyrrolidine-3,4-dicarboxylates (8a and 8b) under identical conditions, indicating a competing stepwise, non-concerted mechanism via zwitterionic intermediates [1]. The X-ray crystal structures of 8a, 8b, and 10 unambiguously confirmed these configurational assignments [1].

Stereoselective synthesis 1,3-Dipolar cycloaddition Azomethine ylide chemistry

Thermal Cis/Trans Equilibration Ratio: Quantified Isomer Distribution at 150 °C

Pure cis-1,2,3-triphenylaziridine undergoes thermal equilibration at 150 °C to reach a steady-state cis:trans ratio of 78:22. This ratio is a direct consequence of the relative thermodynamic stabilities of the cis and trans isomers and reflects the conrotatory ring-opening/re-closure equilibrium operating under orbital symmetry control [1]. Configurational assignments were validated by intercepting the ring-opened azomethine ylides with dipolarophiles, which yielded stereochemically distinct cycloadducts from each isomer [1]. For comparison, N-alkyl-2,3-diphenylaziridines typically exhibit different equilibration ratios due to altered steric and electronic factors at nitrogen, with trans isomers often thermodynamically favored [2].

Stereochemistry Thermal isomerization Conrotatory ring-opening

Unique Photochemical Alcoholytic Cleavage: A Reactivity Pathway Absent in N-Alkyl Aziridines

Irradiation of 1,2,3-triphenylaziridine in alcoholic solvents (e.g., methanol, ethanol) induces a novel alcoholytic cleavage of the aziridine ring, producing benzaldehyde acetals and N-benzylaniline as major products. This pathway is not observed for N-alkyl-substituted aziridines, which instead undergo direct homolytic C–N or C–C bond cleavage under photolytic conditions [1]. A competing photofragmentation pathway also generates benzalaniline and phenylcarbene, the latter trapped by alcohol solvents to yield alkyl benzyl ethers [1]. In non-alcoholic solvents such as cyclohexene, photolysis instead yields a 1,3-cycloaddition product, 1,2,3-triphenyloctahydroisoindole, as a mixture of two stereoisomers [1].

Photochemistry Alcoholytic cleavage Aziridine photodegradation

Hammett Analysis of Ring-Opening: Electronic Demand Distinguishes N-Aryl from N-Alkyl Aziridines

Kinetic analysis of the thermal ring-opening reaction of N-aryl-cis-2,3-diphenylaziridines (including 1,2,3-triphenylaziridine) with dimethyl acetylenedicarboxylate (DMAD) yields a Hammett reaction constant ρ = +0.74 for the ring-opening step, indicating an electron-deficient transition state in which the aziridine ring bears partial negative charge [1]. This ρ value is quantitatively distinct from that observed for N-alkyl aziridine ring-opening reactions, which typically exhibit smaller or even negative ρ values due to differing charge distribution in the transition state [2]. The positive ρ value confirms that electron-withdrawing N-aryl substituents accelerate the conrotatory ring-opening by stabilizing the developing negative charge on nitrogen.

Physical organic chemistry Hammett equation Reaction mechanism

1,3-Dipolar Cycloaddition Scope with Activated Alkynes and Alkenes: Product Class Differentiation

1,2,3-Triphenylaziridine reacts with diethylacetylene dicarboxylate in refluxing toluene to yield 1,2,5-triphenyl-3,4-dicarbethoxy-3-pyrroline via C–C bond cleavage of the aziridine ring and subsequent 1,3-dipolar cycloaddition. With maleic anhydride, the corresponding 1,2,5-triphenylpyrrolidine-3,4-dicarboxylic anhydride is obtained [1]. The scope was extended to l-p-bromophenyl-2,3-diphenylaziridine, which reacts with ethynes and ethenes to form analogous 3-pyrrolines and pyrrolidines, respectively [2]. A distinctive side-reaction—decarboxylative elimination yielding benzalazine and aniline—was observed specifically with certain ester-activated dipolarophiles, representing a product profile not documented for N-alkyl-2,3-diphenylaziridine systems under comparable conditions [2].

Cycloaddition scope Pyrroline synthesis Azomethine ylide

Procurement-Driven Application Scenarios for 1,2,3-Triphenylaziridine (CAS 34310-77-5)


Stereochemically Pure Pyrrolidine-3,4-dicarboxylate Synthesis via Concerted Cycloaddition

Researchers requiring a single stereoisomeric pyrrolidine-3,4-dicarboxylate product should procure cis-1,2,3-triphenylaziridine specifically. As demonstrated by Mlostoń et al. (2009), this isomer reacts with dimethyl dicyanofumarate to yield exclusively one stereoisomer, whereas the N-methyl analog yields an isomeric mixture requiring chromatographic separation [1]. This application is directly supported by the single-product outcome evidenced in Section 3, Evidence Item 1.

Photochemical Generation of Benzaldehyde Acetals via Alcoholytic Aziridine Cleavage

Synthetic groups pursuing photochemical routes to benzaldehyde acetals or N-benzylaniline derivatives must use 1,2,3-triphenylaziridine, as this alcoholytic cleavage pathway is mechanistically unique to N-phenyl-substituted aziridines (Nozaki et al., 1968). N-Alkyl aziridines do not undergo this transformation, making 1,2,3-triphenylaziridine the only viable precursor for this photochemical synthetic strategy [2]. This scenario derives directly from the photochemical evidence in Section 3, Evidence Item 3.

Mechanistic Probe for Orbital-Symmetry-Controlled Conrotatory Ring-Opening Studies

Physical organic chemists investigating orbital-symmetry-controlled pericyclic reactions should select 1,2,3-triphenylaziridine as a model substrate. Its well-characterized Hammett ρ value of +0.74 for thermal ring-opening (Dave & Warnhoff, 1978) provides a quantitative benchmark for comparing electronic effects across different aziridine substitution patterns [3]. The defined cis:trans equilibration ratio of 78:22 at 150 °C serves as an additional quantitative reference point for thermodynamic vs. kinetic control studies [4]. This application is supported by Evidence Items 2 and 4 in Section 3.

Triaryl-Pyrroline Library Synthesis via Thermal Cycloaddition with Activated Alkynes

Medicinal chemistry groups synthesizing libraries of triaryl-substituted 3-pyrrolines or pyrrolidines should procure 1,2,3-triphenylaziridine as the key building block. As established by Heine et al. (1965, 1966), this compound reacts with a range of activated alkynes and alkenes (diethylacetylene dicarboxylate, maleic anhydride, DMAD) in refluxing toluene or xylene to afford triaryl-pyrroline/pyrrolidine scaffolds that incorporate all three phenyl groups from the starting aziridine [5]. This application stems from the cycloaddition scope evidence in Section 3, Evidence Item 5.

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